![molecular formula C20H22O4 B14237480 {4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid CAS No. 588691-23-0](/img/structure/B14237480.png)
{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenoxy acetic acid backbone with a hydroxyphenyl group and a hex-3-en-3-yl substituent, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the hydroxyphenyl and hex-3-en-3-yl intermediates. These intermediates are then coupled through a series of reactions, including esterification and etherification, to form the final compound. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The hex-3-en-3-yl group can be reduced to form saturated alkyl chains.
Substitution: The phenoxy acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the hex-3-en-3-yl group can produce saturated alkyl derivatives .
Aplicaciones Científicas De Investigación
{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of {4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be linked to the modulation of signaling pathways involved in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the hex-3-en-3-yl substituent.
Phenoxyacetic acid: Contains the phenoxy acetic acid backbone but lacks the hydroxyphenyl and hex-3-en-3-yl groups.
Hex-3-en-3-yl derivatives: Compounds with similar alkyl chains but different functional groups.
Uniqueness
{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
588691-23-0 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H22O4/c1-3-18(14-5-9-16(21)10-6-14)19(4-2)15-7-11-17(12-8-15)24-13-20(22)23/h5-12,21H,3-4,13H2,1-2H3,(H,22,23) |
Clave InChI |
ARFPJPMEFIVBPN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(CC)C1=CC=C(C=C1)OCC(=O)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


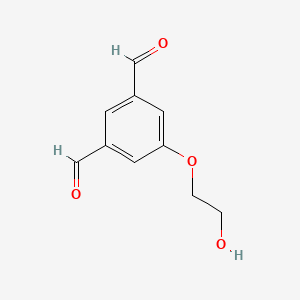
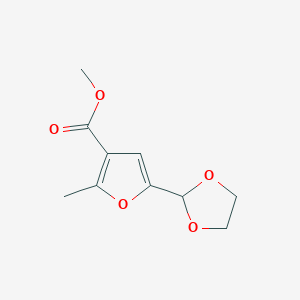
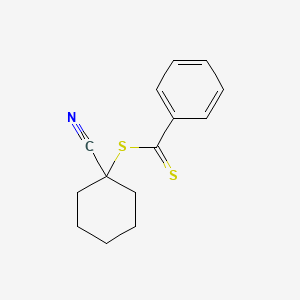
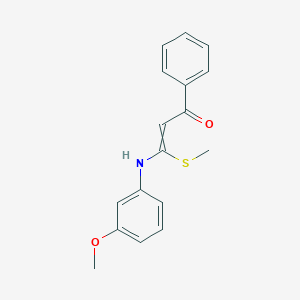
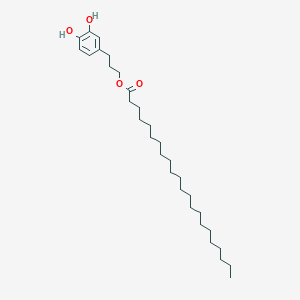

![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
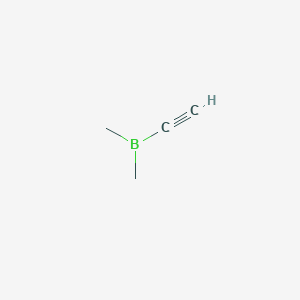
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
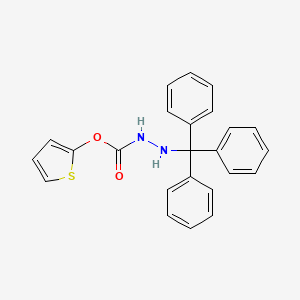
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
